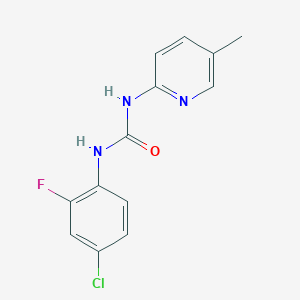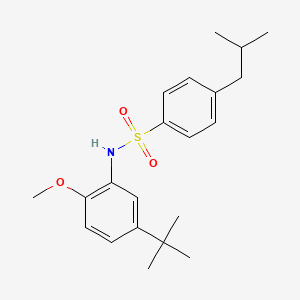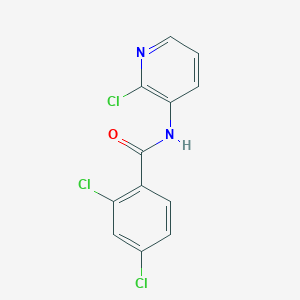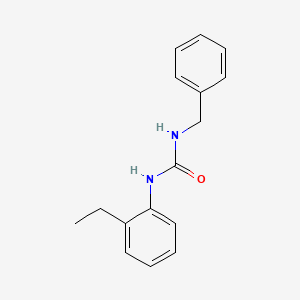![molecular formula C17H18Cl2N2O B4286985 N-(2,3-dichlorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4286985.png)
N-(2,3-dichlorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea, commonly known as diuron, is a herbicide that belongs to the family of substituted ureas. It is widely used in agriculture to control the growth of weeds in crops such as cotton, soybeans, and sugarcane. Diuron is also used in non-agricultural settings such as golf courses, parks, and residential areas.
Mécanisme D'action
Diuron acts as a photosynthesis inhibitor, specifically targeting the photosystem II complex in plants. It binds to the D1 protein of photosystem II, preventing the transfer of electrons from water to plastoquinone. This results in the inhibition of ATP production and the eventual death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have toxic effects on aquatic organisms, particularly algae and crustaceans. It can accumulate in the tissues of these organisms, leading to reduced growth and reproduction. In mammals, diuron has been shown to have low toxicity, but it can cause skin irritation and eye damage upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is a widely used herbicide, making it readily available for research purposes. Its mode of action is well understood, making it a useful tool for studying photosynthesis in plants. However, its toxicity to aquatic organisms can limit its use in certain experiments.
Orientations Futures
1. Investigation of diuron's potential use as an antimicrobial agent in medical applications.
2. Development of more environmentally friendly herbicides that have similar modes of action to diuron.
3. Investigation of the effects of diuron on non-target organisms in agricultural and non-agricultural settings.
4. Development of methods to reduce the accumulation of diuron in aquatic environments.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties, but it has also been researched for its potential use in other areas. For example, diuron has been shown to have antimicrobial activity against certain bacteria and fungi. It has also been investigated for its potential use as a corrosion inhibitor in metal alloys.
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O/c1-10-7-8-13(9-11(10)2)12(3)20-17(22)21-15-6-4-5-14(18)16(15)19/h4-9,12H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHJOJSZJGIKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3-chlorobenzyl)thio]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4286908.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide](/img/structure/B4286920.png)
![4-allyl-3-[(3-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4286927.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B4286932.png)


![3-[(3-chlorobenzyl)thio]-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4286954.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-phenylmethanesulfonamide](/img/structure/B4286960.png)
![N-(2,4-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4286969.png)

![2-(3,4-dimethylphenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4286972.png)

